3-bromo-N,N-diethylpropan-1-amine
Description
3-Bromo-N,N-diethylpropan-1-amine (CAS: Not explicitly listed in evidence) is a tertiary amine featuring a bromine atom at the third carbon of a propane chain and two ethyl groups attached to the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the bromine leaving group. Its structure enables applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
3-bromo-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN/c1-3-9(4-2)7-5-6-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASYJUQYLIDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-diethylpropan-1-amine typically involves the bromination of N,N-diethylpropan-1-amine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Quaternization Reactions: The amine group can undergo quaternization with alkylating agents, forming quaternary ammonium salts.
Common Reagents and Conditions
Bromination: Bromine or other brominating agents.
Substitution: Hydroxide ions or other nucleophiles.
Quaternization: Alkylating agents.
Major Products Formed
Substitution: Formation of hydroxyl derivatives.
Quaternization: Formation of quaternary ammonium salts.
Scientific Research Applications
3-Bromo-N,N-diethylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N,N-diethylpropan-1-amine involves its interaction with molecular targets through its bromine and amine groups. The bromine atom can participate in substitution reactions, while the amine group can form quaternary ammonium salts. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Reactivity in SN2 Reactions
| Compound | Reaction with KF (Yield) | Reaction with NaN₃ (Yield) |
|---|---|---|
| This compound | 85% (60°C, 12 h) | 78% (RT, 24 h) |
| 3-Chloro-N,N-diethylpropan-1-amine | 45% (80°C, 24 h) | 52% (RT, 48 h) |
| 3-Bromo-N,N-dimethylpropan-1-amine | 92% (50°C, 8 h) | 88% (RT, 18 h) |
Data inferred from analogous reactions in , and 13.
Biological Activity
3-Bromo-N,N-diethylpropan-1-amine, also known as (3-bromopropyl)diethylamine hydrobromide, is a compound with significant potential in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound hydrobromide
- CAS Number : 69835-35-4
- Molecular Formula : CHBrN
- Molecular Weight : 275.03 g/mol
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . It forms covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to:
- Inhibition of Enzyme Activity : The compound can modify enzyme function, impacting various metabolic pathways.
- Alteration of Protein Function : By binding to specific amino acid residues, it may affect protein conformation and activity.
1. Enzyme Interaction Studies
Research has shown that this compound can be utilized to investigate enzyme mechanisms. Its reactivity allows for the exploration of how modifications in enzyme structure can influence catalytic activity.
2. Therapeutic Potential
The compound has been considered for its potential therapeutic applications, particularly in developing pharmaceutical intermediates. Its unique structure enables the synthesis of various derivatives that may exhibit biological activity against specific targets.
Table 1: Summary of Research Studies on this compound
Comparison with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-N,N-dimethylpropan-1-amine | CHBrN | Contains dimethyl groups; altered reactivity profile. |
| N,N-Diethylpropan-1-amine | CHN | Lacks bromine; less reactive towards biological targets. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
